![molecular formula C15H16N4O2S B1453328 N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-94-6](/img/structure/B1453328.png)
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
Scientific Research Applications
Antimalarial Applications
This compound has been investigated for its potential as an antimalarial agent. A library of related compounds was screened virtually and through molecular docking methods targeting the enzyme falcipain-2, which is crucial for the malaria parasite Plasmodium falciparum. Selected hits demonstrated promising in vitro antimalarial activity, indicating that this class of compounds could be a starting point for future antimalarial drug discovery programs .
Antimicrobial and Antiviral Activities
Triazoles, including derivatives like our compound of interest, have shown significant biological properties, including antimicrobial and antiviral activities. These compounds are part of a broader class of nitrogen-containing heterocycles that have been utilized in the development of new therapeutic agents with a wide range of biological applications .
Antitubercular Potential
The structural features of triazoles allow them to be used in the synthesis of bioactive molecules with antitubercular properties. This is particularly relevant given the ongoing global challenge of tuberculosis and the need for new and effective treatments .
Anticancer Research
Compounds within the triazole family have been explored for their anticancer activities. The ability to dock with various biological targets makes them suitable candidates for the development of novel anticancer drugs .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of triazoles are well-documented. These compounds can be synthesized to target specific inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation and pain .
Antidepressant Effects
Research has also indicated that triazoles can exhibit antidepressant effects. This opens up possibilities for their use in treating mood disorders, where they may act on neurological pathways to alleviate symptoms .
Antidiabetic Activity
The compound and its derivatives have been studied for their antidiabetic activity. By interacting with various biological systems, they may offer a new approach to managing diabetes through modulation of blood sugar levels .
Agrochemical Applications
Beyond medical applications, triazoles have also been used in agrochemicals. Their properties make them suitable for use as fungicides and growth regulators, contributing to crop protection and yield improvement .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKALHXZMEXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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